FGAM Exerts Product Inhibition on FGAM Synthetase (Ki = 130 µM) While FGAR Does Not
In a mechanistic study of FGAM synthetase (EC 6.3.5.3), FGAM was shown to act as a product inhibitor with an inhibition constant (Ki) of 1.3 × 10⁻⁴ M (130 µM), whereas FGAR exhibited no product inhibition [1]. The enzyme follows a ping-pong mechanism where FGAM is the last product released; phosphate (Pi) showed a markedly weaker Ki of 6.45 × 10⁻³ M (6.45 mM), making FGAM a ~50-fold more potent product inhibitor than Pi [1].
| Evidence Dimension | Product inhibition of FGAM synthetase (EC 6.3.5.3) |
|---|---|
| Target Compound Data | Ki = 1.3 × 10⁻⁴ M (130 µM) for FGAM as product inhibitor |
| Comparator Or Baseline | FGAR: no product inhibition observed; Phosphate (Pi): Ki = 6.45 × 10⁻³ M (6,450 µM) |
| Quantified Difference | FGAM is a potent product inhibitor; ~50-fold lower Ki than Pi; FGAR does not inhibit |
| Conditions | Initial velocity and product inhibition studies using purified FGAM synthetase; ping-pong kinetic mechanism; FGAM is the last product released from the enzyme [1] |
Why This Matters
FGAM's product inhibition introduces feedback regulation absent in FGAR, which is essential for studies of metabolic flux control and for enzyme inhibitor screening assays where FGAR would yield false negatives.
- [1] Chu SY, Henderson JF. Kinetic Studies of Phosphoribosyl-formylglycineamidine Synthetase. Can J Biochem. 1972;50(5):490-500. DOI: 10.1139/o72-067. View Source
